

CAS number and molecular weight of 4'-Methylbenzo-15-crown-5

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Compound of Interest

Compound Name: 4'-Methylbenzo-15-crown-5

Cat. No.: B15082736

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4'-Methylbenzo-15-crown-5: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **4'-Methylbenzo-15-crown-5**, a key macrocyclic polyether in host-guest chemistry. This document details its fundamental properties, synthesis, experimental applications, and the underlying principles of its function, tailored for professionals in research and development.

Core Compound Data

The fundamental physicochemical properties of **4'-Methylbenzo-15-crown-5** are summarized below, providing a foundation for its application in experimental settings.

Property	Value	Reference
CAS Number	32702-27-5	[1]
Molecular Formula	C ₁₅ H ₂₂ O ₅	[1]
Molecular Weight	282.33 g/mol	[1]

Synthesis Protocol

While a specific protocol for **4'-Methylbenzo-15-crown-5** is not extensively detailed in readily available literature, a general and adaptable Williamson ether synthesis method can be employed, based on the synthesis of analogous benzo-15-crown-5 derivatives. This synthesis involves the reaction of a substituted catechol with a polyethylene glycol derivative.

Reaction Scheme:

4-Methylcatechol reacts with 1,11-dichloro-3,6,9-trioxaundecane in the presence of a base (e.g., NaOH or K₂CO₃) in a suitable solvent like n-butanol or acetonitrile.

Illustrative Experimental Protocol:

- **Reaction Setup:** A solution of 4-methylcatechol (1 equivalent) and sodium hydroxide (2.2 equivalents) is prepared in a mixture of water and n-butanol.
- **Reagent Addition:** The solution is heated to reflux, and 1,11-dichloro-3,6,9-trioxaundecane (1 equivalent) is added dropwise over a period of several hours.
- **Reaction Monitoring:** The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
- **Workup:** After the reaction is complete, the mixture is cooled, and the organic layer is separated. The solvent is removed under reduced pressure.
- **Purification:** The crude product is purified by column chromatography on silica gel or by recrystallization from a suitable solvent such as heptane to yield the final product.

Experimental Applications and Protocols

4'-Methylbenzo-15-crown-5 and its analogues are extensively used in studies of ion transport, complexation, and as phase-transfer catalysts. Below are detailed protocols for key experimental applications.

Ion-Solvent Extraction Studies

This protocol outlines a typical procedure to determine the efficiency of **4'-Methylbenzo-15-crown-5** in extracting metal cations from an aqueous phase into an organic phase.

Methodology:

- **Phase Preparation:** An aqueous solution of a metal salt (e.g., picrate salts of Li^+ , Na^+ , K^+) of known concentration is prepared. An organic phase is prepared by dissolving **4'-Methylbenzo-15-crown-5** in a suitable solvent like dichloromethane.
- **Extraction:** Equal volumes of the aqueous and organic phases are mixed in a sealed container and agitated vigorously for a set period to reach equilibrium.
- **Phase Separation:** The mixture is then centrifuged to ensure complete phase separation.
- **Analysis:** The concentration of the metal-crown ether complex in the organic phase is determined using UV-Vis spectrophotometry by measuring the absorbance of the picrate anion. The concentration of the metal ion remaining in the aqueous phase can be determined by atomic absorption spectroscopy (AAS) or inductively coupled plasma mass spectrometry (ICP-MS).
- **Data Calculation:** The distribution ratio (D) and extraction percentage (%E) are calculated to quantify the extraction efficiency.

Cation Complexation Analysis via Conductometric Titration

This method is used to determine the stoichiometry and stability constants of the complexes formed between the crown ether and metal ions in non-aqueous solvents.

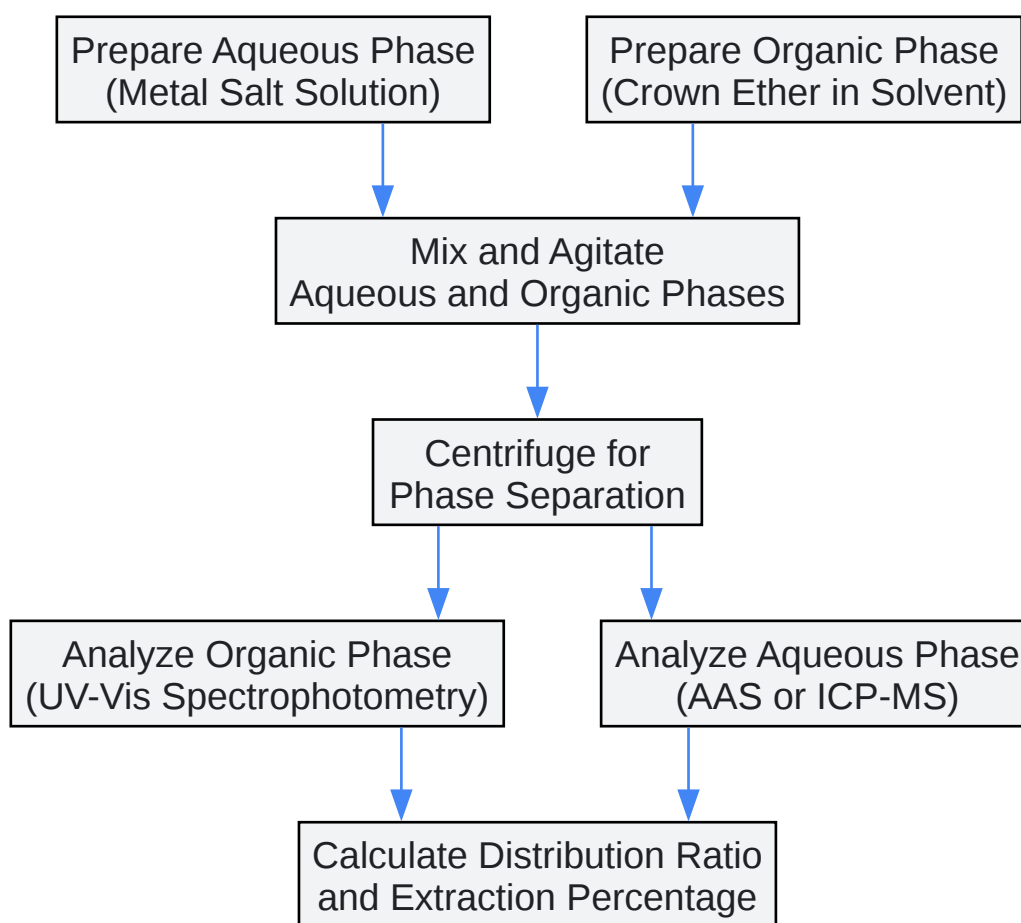
Methodology:

- **Solution Preparation:** A solution of the metal salt (e.g., Fe^{3+} , Co^{2+} , Ni^{2+} , Cu^{2+}) is prepared in a specific solvent such as acetonitrile or a binary mixture. The crown ether is dissolved in the same solvent system to create a titrant solution.
- **Titration:** The metal salt solution is placed in a conductivity cell, and its initial conductance is measured. The crown ether solution is then added incrementally to the cell with constant stirring.

- **Data Acquisition:** The conductance of the solution is recorded after each addition of the titrant, ensuring the temperature is kept constant.
- **Data Analysis:** The molar conductance is plotted against the molar ratio of the crown ether to the metal ion. The stoichiometry of the complex is determined from the inflection point of the titration curve. The stability constant (K_f) can be calculated by fitting the conductance data to a suitable binding model.

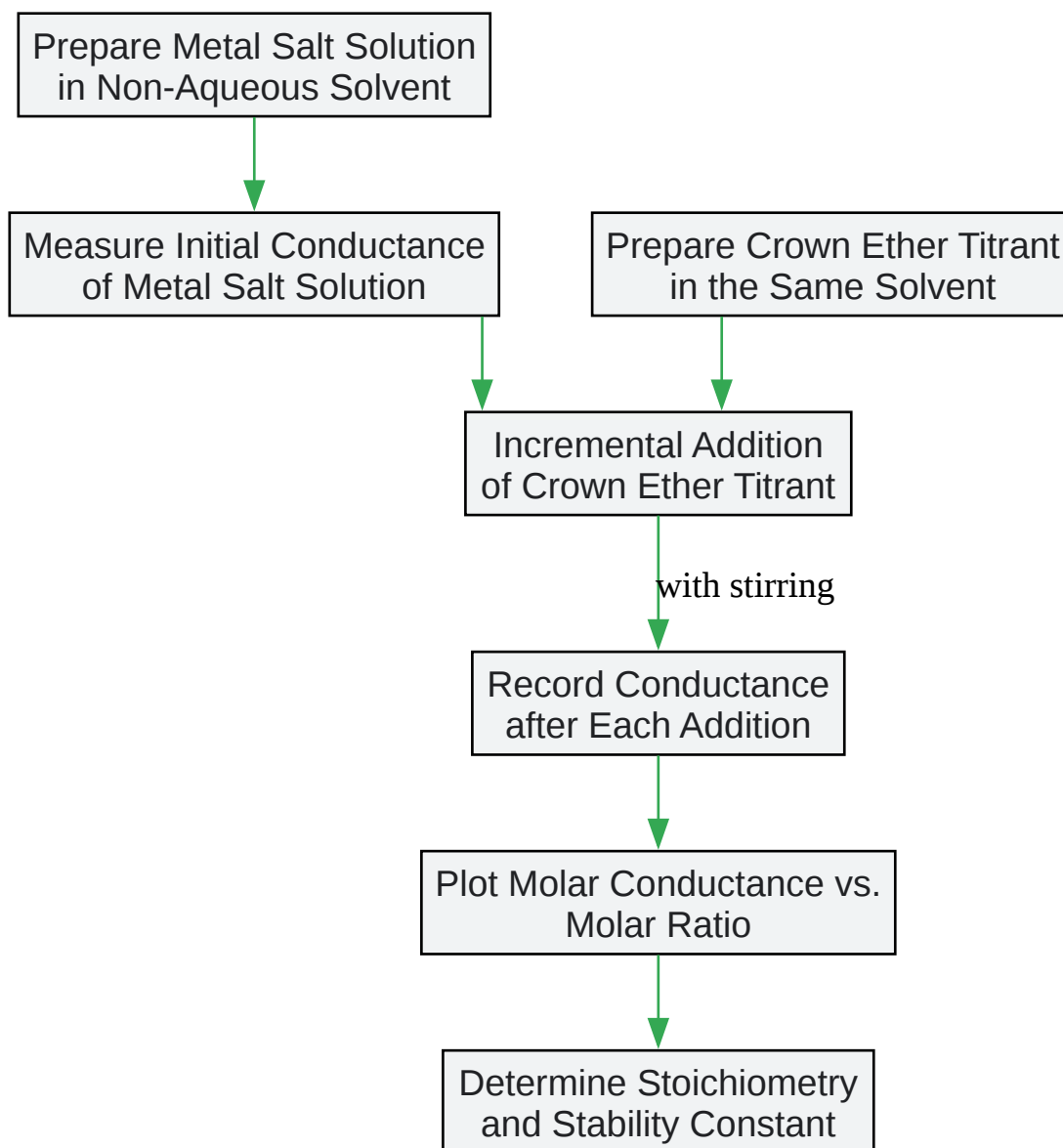
Visualization of Experimental Workflow

The following diagrams illustrate the logical flow of the experimental protocols described above.



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Caption: Workflow for Ion-Solvent Extraction Experiment.



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Caption: Workflow for Conductometric Titration of Cation Complexation.

Spectroscopic Data

The structural elucidation and characterization of benzo-15-crown-5 derivatives are typically performed using a combination of spectroscopic techniques. While specific data for **4'-Methylbenzo-15-crown-5** is not provided, the following table summarizes the expected characteristic signals based on analogous compounds.

Spectroscopic Technique	Characteristic Signals
^1H -NMR (CDCl_3)	δ ~2.3 ppm (s, 3H, $-\text{CH}_3$), δ ~3.7-4.2 ppm (m, 16H, $-\text{OCH}_2\text{CH}_2\text{O}-$), δ ~6.7-7.0 ppm (m, 3H, Ar-H)
^{13}C -NMR (CDCl_3)	δ ~20 ppm ($-\text{CH}_3$), δ ~68-72 ppm ($-\text{OCH}_2\text{CH}_2\text{O}-$), δ ~112-150 ppm (Ar-C)
IR (KBr)	~2850-2950 cm^{-1} (C-H stretch), ~1500-1600 cm^{-1} (C=C aromatic stretch), ~1250 cm^{-1} (Ar-O-C stretch), ~1100 cm^{-1} (C-O-C stretch)
Mass Spectrometry (EI)	Molecular ion peak (M^+) corresponding to the molecular weight.

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References

- 1. zenglab.fzu.edu.cn [zenglab.fzu.edu.cn]
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